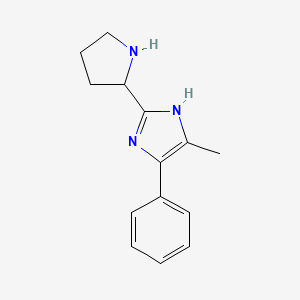

5-methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole

描述

5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with methyl, phenyl, and pyrrolidinyl groups. The pyrrolidin-2-yl substituent introduces a secondary amine, which may enhance solubility and facilitate interactions with biological targets. This compound is of interest in medicinal chemistry due to the pharmacological versatility of imidazole derivatives, including anticancer, antimicrobial, and enzyme-inhibitory activities .

属性

IUPAC Name |

5-methyl-4-phenyl-2-pyrrolidin-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-10-13(11-6-3-2-4-7-11)17-14(16-10)12-8-5-9-15-12/h2-4,6-7,12,15H,5,8-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIRDXUIHBOVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2CCCN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula: C14H17N3

- Molecular Weight: 227.3 g/mol

- CAS Number: 1153103-65-1

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of antimicrobial and anticancer activities. The imidazole ring serves as a versatile scaffold that can modulate biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.125 |

| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that the compound exhibits potent antibacterial activity, outperforming traditional antibiotics such as vancomycin and isoniazid in certain cases .

Case Studies

-

Study on Antibacterial Efficacy :

A study conducted on a series of pyrrole derivatives, including this compound, demonstrated significant antibacterial activity against resistant strains of bacteria. The compound was found to inhibit bacterial growth effectively within a short duration, suggesting rapid action against pathogens . -

Antifungal Properties :

Another investigation focused on the antifungal potential of the compound revealed effective inhibition against Candida species with MIC values comparable to established antifungal agents . This dual activity emphasizes its potential as a broad-spectrum antimicrobial agent.

Research Findings

Research has also indicated that compounds structurally related to this compound can selectively inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of imidazole have been shown to target Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in cancerous tissues .

科学研究应用

Chemical Properties and Structure

Molecular Formula : C14H17N3

Molecular Weight : 227.3 g/mol

CAS Number : 1153103-65-1

The compound features an imidazole ring, a phenyl group, and a pyrrolidine moiety, which contribute to its unique chemical behavior and biological interactions. The imidazole ring is known for participating in hydrogen bonding and coordination with metal ions, while the phenyl group enhances hydrophobic interactions with biological targets .

Medicinal Chemistry

This compound has been explored for its potential pharmaceutical applications:

- Anticancer Activity : Research indicates that this compound exhibits significant inhibitory effects on Aurora kinases, which are crucial for cell division. For example, studies have shown IC50 values in the low micromolar range against various cancer cell lines .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MV4-11 AML cells | 0.299 | Dual inhibition of Aurora-A/FLT3 | |

| Various cancer cell lines | Varies | Selective inhibition of Aurora isoforms |

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation and Reduction Reactions : It can be oxidized to form carboxylic acids or ketones and reduced to yield alcohols or amines .

Biochemical Assays

The compound has been utilized as a ligand in biochemical assays to investigate interactions with specific enzymes or receptors. Its ability to enhance solubility and bioavailability makes it a promising candidate for further drug development .

Case Studies

Several case studies highlight the compound's applications:

- Aurora Kinase Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited Aurora kinases, leading to reduced proliferation in cancer cell lines.

- Antibacterial Testing : In vitro evaluations revealed significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating strong efficacy against Gram-positive bacteria.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Pharmacological Implications

The table below compares key structural features and biological activities of 5-methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole with structurally related imidazole derivatives:

Key Structural Differences and Their Effects

- Pyrrolidinyl vs. Trimethoxybenzyl (Position 2): The trimethoxybenzyl group in introduces steric bulk and electron-rich methoxy groups, enhancing tubulin-binding affinity via hydrophobic and π-π interactions .

- Fluorophenyl vs.

Nitrothiophene vs. Pyrrolidinyl (Position 2):

The nitrothiophene group in is a strong electron-withdrawing substituent, reducing the imidazole ring’s basicity and altering its electronic profile. This modification correlates with anticancer activity in MCF7 cells .Pyridyl vs. Pyrrolidinyl (Position 2):

Pyridyl substituents () enable additional hydrogen bonding and aromatic stacking, which are critical for chemiluminescence applications .

Physicochemical and Pharmacokinetic Considerations

- Hydrogen Bonding: The pyrrolidinyl group’s secondary amine can act as both a donor and acceptor, facilitating interactions with enzymes or receptors. This contrasts with hydroxymethyl () or nitrothiophene groups, which primarily act as acceptors .

- Solubility: Polar substituents like hydroxymethyl () or pyridyl () improve aqueous solubility, whereas hydrophobic groups (e.g., trimethoxybenzyl) enhance membrane permeability .

- Metabolic Stability: Fluorine substitution () and electron-withdrawing groups () may reduce oxidative metabolism, prolonging half-life .

准备方法

Copper(II) Triflate and Iodine Catalyzed Synthesis via Chalcone and Benzylamine Precursors

A notable method involves the Cu(OTf)2- and I2-catalyzed unusual C–C bond cleavage of chalcones and benzylamines to form 1,2,4-trisubstituted imidazoles, which can be adapted for the synthesis of the target compound by selecting appropriate chalcone and amine substrates.

- Reaction conditions: 10 mol % Cu(OTf)2, 20 mol % I2, in toluene at 50–70 °C for 24 h.

- Mechanism: The reaction proceeds via imine formation, iodonium ion intermediates, and intramolecular cyclization leading to the imidazole ring.

- Yields: Optimized conditions afford yields up to 60%.

- Solvent and catalyst screening: Toluene and Cu(OTf)2 were found optimal compared to other solvents and copper salts (Table 1).

| Solvent | Catalyst | Oxidant | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| DCE | Cu(OAc)2 | I2 | 50 | 42 |

| Toluene | Cu(OAc)2 | I2 | 50 | 48 |

| Toluene | Cu(OTf)2 | I2 | 50 | 52 |

| Toluene | Cu(OTf)2 | I2 | 50 | 60* |

*Yield at 10 mol % Cu(OTf)2 and 20 mol % I2 loading.

This method allows for the incorporation of a pyrrolidin-2-yl substituent by using benzylamine analogs bearing pyrrolidine moieties or by post-synthetic modification.

One-Pot Three-Component Condensation Using Pyrrolidine and 1,2-Diketones

Another approach involves a one-pot three-component condensation of aryl 1,2-diketones, L-proline (or pyrrolidine derivatives), and ammonium acetate to form pyrrolo[1,2-a]imidazole derivatives structurally related to the target compound.

- Reaction conditions: Equimolar amounts of diketone, pyrrolidine, and NH4OAc, often under microwave irradiation or reflux.

- Advantages: High yields, operational simplicity, and ability to introduce pyrrolidine at the 2-position.

- Yields: Generally high, often above 70–80% depending on substrates.

- Example: Synthesis of di- and tetrahydropyrrolo[1,2-a]imidazoles reported with high efficiency.

This method is particularly suitable for synthesizing the pyrrolidin-2-yl substituted imidazole core due to the direct use of pyrrolidine as a reagent.

Comparative Analysis of Methods

| Method | Key Reagents | Reaction Type | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Cu(OTf)2/I2 catalysis of chalcones | Chalcones, benzylamines | Catalytic C–C cleavage | 42–60% | Mild conditions, scalable | Requires catalyst optimization |

| One-pot condensation | 1,2-Diketones, pyrrolidine | Multicomponent reaction | >70% | High yield, direct pyrrolidine | Substrate scope may vary |

| Oxidative cyclization of thiosemicarbazones | Aldehydes, NH4Fe(SO4)2 | Multi-step oxidative | Not reported | Versatile intermediate formation | Multi-step, lower reported data |

Research Findings and Optimization Notes

- The Cu(OTf)2/I2 system is sensitive to catalyst loading and temperature; optimal yields are achieved at 10 mol % Cu(OTf)2 and 20 mol % I2 at 50–70 °C.

- Solvent choice critically affects yield; toluene outperforms polar solvents like DMSO or DMF.

- The one-pot condensation approach benefits from microwave irradiation to reduce reaction times and improve yields.

- Oxidative cyclization routes require careful control of oxidants and reaction conditions to avoid side reactions.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted amines with carbonyl derivatives. Key steps include:

- Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates .

- Catalysts like Cu(I) for "click chemistry" to form triazole linkages in structurally related imidazoles (e.g., compound 9c in ) .

- Temperature control (80–120°C) to avoid side reactions, as seen in analogous imidazole syntheses .

- Post-synthesis purification via recrystallization or column chromatography, validated by ≥98% purity via elemental analysis (C: 65.2% exp. vs 65.5% calc.) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm) and confirms substituent positions .

- FTIR : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for the imidazole core) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 268.18) .

- Cross-validate with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Store under inert gas (N2/Ar) at −20°C to prevent oxidation of the imidazole ring .

- Use amber vials to shield from light, as photodegradation is observed in halogenated analogs .

- Monitor stability via periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect decomposition products .

Q. What are the recommended protocols for preliminary biological screening of this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram+/− bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols for related imidazoles .

- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK293) to establish IC50 values, using DMSO as a solubilizing agent (<0.1% final concentration) .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

- Validate predictions with experimental kinetic studies (e.g., Arrhenius plots for activation energy) .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 across assays)?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .

- Epistatic Analysis : Combine omics data (e.g., transcriptomics) to identify off-target effects masking true activity .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the pyrrolidine ring with piperazine (e.g., compound 19 in ) to improve solubility .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups at the 4-phenyl position) and correlate with activity data using multivariate regression .

- Fragment-Based Drug Design : Use X-ray crystallography (e.g., protein-ligand co-structures) to guide functional group additions .

Q. What reactor design considerations are critical for scaling up synthesis?

- Methodological Answer :

- Continuous Flow Systems : Minimize exothermic risks in cyclization steps by optimizing residence time and temperature gradients .

- Membrane Separation : Implement nanofiltration to recover catalysts (e.g., CuI) and reduce waste .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。